molecular formula C9H9N3O B2881155 2,3-Dimethylpyrido[3,4-b]pyrazin-5(6H)-one CAS No. 2442597-46-6

2,3-Dimethylpyrido[3,4-b]pyrazin-5(6H)-one

Cat. No.: B2881155
CAS No.: 2442597-46-6
M. Wt: 175.191
InChI Key: DSAVXUBBGAZCMR-UHFFFAOYSA-N
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Description

2,3-Dimethylpyrido[3,4-b]pyrazin-5(6H)-one is a heterocyclic compound with a unique structure that includes both pyridine and pyrazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylpyrido[3,4-b]pyrazin-5(6H)-one typically involves multicomponent reactions. One common method includes the condensation of appropriate aldehydes with amines and nitriles under controlled conditions. The reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylpyrido[3,4-b]pyrazin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2,3-Dimethylpyrido[3,4-b]pyrazin-5(6H)-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethylpyrido[3,4-b]pyrazin-5(6H)-one is unique due to its specific electronic properties and structural configuration, which make it particularly suitable for applications in organic electronics and medicinal chemistry. Its ability to undergo various chemical reactions also adds to its versatility as a research compound .

Properties

IUPAC Name

2,3-dimethyl-6H-pyrido[3,4-b]pyrazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-5-6(2)12-8-7(11-5)3-4-10-9(8)13/h3-4H,1-2H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAVXUBBGAZCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C=CNC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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